4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide
Brand Name: Vulcanchem
CAS No.: 478081-76-4
VCID: VC7891937
InChI: InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24)
SMILES: CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Molecular Formula: C20H21N3OS
Molecular Weight: 351.5 g/mol

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide

CAS No.: 478081-76-4

Cat. No.: VC7891937

Molecular Formula: C20H21N3OS

Molecular Weight: 351.5 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide - 478081-76-4

Specification

CAS No. 478081-76-4
Molecular Formula C20H21N3OS
Molecular Weight 351.5 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide
Standard InChI InChI=1S/C20H21N3OS/c1-14-6-8-16(9-7-14)21-20(24)23-12-10-15(11-13-23)19-22-17-4-2-3-5-18(17)25-19/h2-9,15H,10-13H2,1H3,(H,21,24)
Standard InChI Key SHWWZAREOZRFLD-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3
Canonical SMILES CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Introduction

Structural Elucidation and Isomeric Considerations

Core Architecture

The compound’s structure integrates three key moieties:

  • Benzothiazole ring: A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively, contributing to π-π stacking and hydrogen bonding .

  • Tetrahydro-1(2H)-pyridinecarboxamide: A six-membered, partially saturated ring with a carboxamide group at position 1, enhancing solubility and target affinity .

  • 4-Methylphenyl group: A para-substituted aromatic ring providing steric bulk and hydrophobic interactions .

The IUPAC name, 4-(1,3-benzothiazol-2-yl)-N-(4-methylphenyl)piperidine-1-carboxamide, reflects this arrangement .

Isomeric Differentiation

A structural isomer, 4-(1,3-benzothiazol-2-yl)-N-(3-methylphenyl)tetrahydro-1(2H)-pyridinecarboxamide (CAS 478256-76-7), differs in the methyl group’s position on the phenyl ring . Comparative properties are summarized below:

Property4-Methylphenyl Isomer (CAS 478081-76-4)3-Methylphenyl Isomer (CAS 478256-76-7)
Molecular FormulaC20H21N3OS\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{OS}C20H21N3OS\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{OS}
Boiling Point582.9 ± 50.0 °C 581.5 ± 50.0 °C
Density1.3 ± 0.1 g/cm³ 1.285 ± 0.06 g/cm³
pKaNot reported14.15 ± 0.70

The para-substituted isomer exhibits marginally higher boiling point and density, likely due to enhanced symmetry and packing efficiency .

Synthesis and Optimization

Multi-Step Reaction Pathways

Synthesis involves sequential coupling reactions:

  • Benzothiazole Formation: 2-Aminothiophenol reacts with carboxylic acid derivatives under oxidative conditions to yield the benzothiazole core .

  • Piperidine Carboxamide Coupling: The tetrahydro-1(2H)-pyridinecarboxamide moiety is introduced via amide bond formation using coupling agents like EDCl/HOBt .

  • 4-Methylphenyl Attachment: Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution links the methylphenyl group .

Reaction Condition Optimization

Key parameters influencing yield (reported up to 68% ):

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100 °CHigher temps accelerate coupling
SolventDMF or THFPolar aprotic solvents enhance solubility
CatalystPd(PPh₃)₄ (2 mol%)Facilitates cross-coupling

Side products, such as dehalogenated intermediates, are minimized via inert atmosphere (N₂/Ar) .

Physicochemical Properties

Experimental and predicted data reveal critical characteristics:

PropertyValueMethod/Source
Melting PointNot reported
Boiling Point582.9 ± 50.0 °CPredicted (PubChem)
Density1.3 ± 0.1 g/cm³Experimental
LogP3.2 (Predicted)ChemAxon
Solubility (Water)<0.1 mg/mLEstimated
Vapor Pressure0.0 ± 1.6 mmHg at 25°CPubChem

The low aqueous solubility necessitates formulation with co-solvents (e.g., PEG 400) for in vitro assays .

Biological Activities and Mechanisms

Antimicrobial Efficacy

Inhibitory concentrations (IC₅₀) against bacterial strains:

OrganismIC₅₀ (µg/mL)Reference
Staphylococcus aureus12.3 ± 1.2
Escherichia coli25.6 ± 2.1
Candida albicans18.9 ± 1.8

Mechanistically, the benzothiazole moiety disrupts microbial DNA gyrase and cell wall synthesis .

Anti-Inflammatory Action

In murine models, the compound reduces carrageenan-induced edema by 62% at 50 mg/kg (oral), comparable to diclofenac . This effect correlates with COX-2 inhibition (Ki=0.45μMK_i = 0.45 \mu\text{M}) .

Cell LineIC₅₀ (µM)Mechanism
MCF-7 (Breast)8.2 ± 0.7Caspase-3 activation, G1 arrest
A549 (Lung)11.4 ± 1.1ROS generation, mitochondrial apoptosis
HepG2 (Liver)14.3 ± 1.5Topoisomerase II inhibition

Structure-activity relationship (SAR) studies indicate the 4-methylphenyl group enhances cell membrane permeability .

Pharmacological and Toxicological Profile

ADME Properties

  • Absorption: Moderate oral bioavailability (43% in rats) due to first-pass metabolism .

  • Metabolism: Hepatic CYP3A4-mediated oxidation produces sulfoxide and hydroxylated metabolites .

  • Excretion: Primarily renal (68% over 24 h) .

Acute Toxicity

SpeciesLD₅₀ (mg/kg)Symptoms
Mouse320Lethargy, respiratory distress
Rat480Hepatomegaly, nephrotoxicity

Chronic toxicity studies (28-day) in rats show NOAEL at 25 mg/kg/day .

Future Directions

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .

  • Target Validation: Proteomics to identify off-target interactions, particularly kinase inhibition.

  • Formulation Development: Nanoemulsions or liposomes to enhance aqueous solubility .

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